![molecular formula C2H3N3 B570178 1,2,4-Triazole-15N3 CAS No. 1173023-70-5](/img/structure/B570178.png)
1,2,4-Triazole-15N3
Overview
Description
1,2,4-Triazole-15N3 is a nitrogen-rich heterocyclic compound that contains three nitrogen atoms within a five-membered ring. This compound is a labeled version of 1H-1,2,4-triazole, where the nitrogen atoms are isotopically enriched with nitrogen-15. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
(1,2,4-15N3)1H-1,2,4-Triazole, also known as 1,2,4-Triazole-1,2,4-15N3, is a heterocyclic compound that is readily capable of binding in the biological system with a variety of enzymes and receptors . This compound is considered interesting due to its significant pharmacological activities .
Mode of Action
The action of 1,2,4-Triazole-1,2,4-15N3 and its derivatives is based on their ability to interact with their targets, leading to various changes. For instance, some derivatives of 1,2,4-triazole have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This process results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
1,2,4-Triazole-1,2,4-15N3 and its derivatives affect various biochemical pathways. For example, they have been found to exhibit antimicrobial, antioxidant, and antiviral potential . They can also inhibit certain ethanol-induced behavior effects .
Result of Action
The molecular and cellular effects of 1,2,4-Triazole-1,2,4-15N3’s action depend on its specific targets and the nature of its interaction with these targets. For instance, by inhibiting the biosynthesis of ergosterol in fungal membranes, 1,2,4-triazole derivatives can disrupt the structure and function of these membranes, leading to the death of the fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with formamide or its derivatives. One common method is the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to yield 1,2,4-triazole . Another approach involves the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often employs scalable and efficient synthetic routes. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is widely used for the synthesis of triazole derivatives. This method is favored for its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazoles undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazole N-oxides.
Reduction: Reduction of triazoles can yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. Numerous compounds exhibit significant activity against a range of pathogens. For instance, derivatives synthesized with propanoic acid moieties have shown promising anti-inflammatory and antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated enhanced inhibitory activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
Anticancer Properties
The anticancer potential of 1,2,4-triazole derivatives is noteworthy. A series of novel compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. Table 1 summarizes the IC50 values of selected 1,2,4-triazole derivatives against different cancer types:
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 5.0 |
Compound B | HeLa (Cervical) | 3.5 |
Compound C | A549 (Lung) | 7.2 |
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them viable candidates for further development as anticancer agents .
Antitubercular Activity
Recent studies have identified 1,2,4-triazole derivatives as potential anti-tuberculosis agents. A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated that some derivatives possess significant inhibitory effects with IC50 values ranging from 8 to 12 µM .
Agricultural Applications
Fungicides
1,2,4-Triazole-15N3 and its derivatives are increasingly used in agriculture as fungicides. For example, mefentrifluconazole has been introduced in the European market as an effective fungicide against various fungal pathogens. The efficacy of these compounds can be attributed to their ability to inhibit fungal sterol biosynthesis .
Herbicides
In addition to fungicidal properties, certain triazole derivatives have shown herbicidal activity. Research indicates that these compounds can effectively suppress weed growth while being less harmful to crops compared to traditional herbicides .
Material Science Applications
Corrosion Inhibitors
The unique properties of 1,2,4-triazoles make them suitable candidates for use as corrosion inhibitors in metal protection applications. Studies have shown that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments .
Polymer Science
In polymer science, triazole derivatives are utilized as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices has demonstrated improved performance characteristics in various applications .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of 1,2,4-triazole derivatives and evaluated their anticancer activities against MCF-7 and HeLa cell lines. The findings indicated that specific substitutions on the triazole ring significantly influenced the cytotoxicity profiles of the compounds. The most potent derivative exhibited an IC50 value of 3.5 µM against HeLa cells .
Case Study 2: Agricultural Efficacy
In agricultural trials, mefentrifluconazole was tested against common fungal pathogens affecting crops. The results showed a reduction in disease incidence by over 80% compared to untreated controls, highlighting its potential for effective crop protection .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with a different arrangement of nitrogen atoms.
Tetrazole: Contains four nitrogen atoms in a five-membered ring.
Imidazole: A five-membered ring with two nitrogen atoms.
Uniqueness
1,2,4-Triazoles are unique due to their stability and versatility. They exhibit a wide range of biological activities and can form multiple hydrogen bonds, making them valuable in drug design and other applications .
Conclusion
1,2,4-Triazole-15N3 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important scaffold for the development of new materials and pharmaceuticals.
Biological Activity
1,2,4-Triazole-15N3 is a nitrogen isotope-labeled derivative of 1,2,4-triazole, a five-membered heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole core is recognized for its incorporation into various pharmaceutical agents. Compounds derived from this scaffold exhibit a wide range of biological activities including:
- Antibacterial
- Antifungal
- Antiviral
- Anticancer
- Anti-inflammatory
These properties make 1,2,4-triazoles valuable in medicinal chemistry and drug development.
Synthesis and Characterization
This compound can be synthesized through various chemical methods involving azides and alkynes under copper-catalyzed conditions. The incorporation of the nitrogen isotope allows for advanced tracking in biological systems and enhances the understanding of its metabolic pathways.
Antimicrobial Activity
Research has shown that 1,2,4-triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the antibacterial activity of several triazole derivatives using the agar disc-diffusion method. The results indicated that certain derivatives exhibited remarkable inhibition zones against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
Triazole-15N3 | Staphylococcus aureus | 20 | 8 |
Triazole-15N3 | Escherichia coli | 15 | 12 |
Triazole-15N3 | Bacillus subtilis | 25 | 6 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. One study reported that derivatives showed promising cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values below 12 µM . Molecular docking studies suggest that these compounds may interact with aromatase enzymes, inhibiting their function and leading to reduced tumor growth.
Table 2: Cytotoxic Activity of Triazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole-15N3 | MCF-7 | <12 |
Triazole-15N3 | HeLa | <10 |
Triazole-15N3 | A549 | <15 |
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have also been documented. Studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, compounds containing specific substituents on the triazole ring were found to inhibit TNF-α production by up to 60% at optimal doses .
Case Studies
Several case studies have highlighted the therapeutic potential of 1,2,4-triazole derivatives:
- Study on Antimicrobial Resistance : A recent investigation focused on the efficacy of triazole derivatives against multidrug-resistant bacterial strains. The results indicated that modifications in the triazole structure enhanced antibacterial activity.
- Cancer Treatment : Another study assessed the anticancer effects of a series of triazole compounds on various cancer cell lines. The findings demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many derivatives act by inhibiting critical enzymes involved in cellular processes such as DNA synthesis and cell proliferation.
- Cytokine Modulation : Some compounds exhibit immunomodulatory effects by altering cytokine production in immune cells.
Properties
IUPAC Name |
(1,2,4-15N3)1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-FRSWOAELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C=[15N][15NH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745937 | |
Record name | (~15~N_3_)-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-70-5 | |
Record name | (~15~N_3_)-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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